molecular formula C29H46O4 B13804993 2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane

2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane

Cat. No.: B13804993
M. Wt: 458.7 g/mol
InChI Key: IOJNNJRMUFUIOP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane is a complex organic compound with the molecular formula C29H46O4 and a molar mass of 458.67 g/mol . This compound is characterized by its unique dioxolane ring structure, which is substituted with a phenylmethoxy and hexadecynyl group. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane involves multiple steps, typically starting with the preparation of the dioxolane ring. The synthetic route often includes the following steps:

    Formation of the Dioxolane Ring: This is achieved through the reaction of acetone with formaldehyde in the presence of an acid catalyst.

    Substitution Reactions: The dioxolane ring is then subjected to substitution reactions to introduce the phenylmethoxy and hexadecynyl groups.

Chemical Reactions Analysis

2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane involves its interaction with specific molecular targets. The phenylmethoxy and hexadecynyl groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and cellular signaling processes .

Comparison with Similar Compounds

When compared to similar compounds, 2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane stands out due to its unique combination of substituents and dioxolane ring structure. Similar compounds include:

These structural differences can significantly impact the chemical properties and reactivity of the compounds, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C29H46O4

Molecular Weight

458.7 g/mol

IUPAC Name

2,2-dimethyl-4-(2-phenylmethoxyhexadec-4-ynoxymethyl)-1,3-dioxolane

InChI

InChI=1S/C29H46O4/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-27(31-22-26-19-16-15-17-20-26)23-30-24-28-25-32-29(2,3)33-28/h15-17,19-20,27-28H,4-13,21-25H2,1-3H3

InChI Key

IOJNNJRMUFUIOP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC#CCC(COCC1COC(O1)(C)C)OCC2=CC=CC=C2

Origin of Product

United States

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